RORγ Ligand Binding Domain (LBD) TR-FRET Competitive Binding Assay: 4-Benzyl vs. N-Methyl and N-Unsubstituted Benzoxazocines
In a TR-FRET competitive binding assay using the RORγ ligand binding domain, the 4-benzyl benzoxazocine scaffold demonstrates measurable displacement of a fluorescently labeled coactivator peptide, indicating direct binding to the RORγ LBD. In contrast, the N-methyl analog nefopam (CAS 23327-57-3) and the N-desmethyl analog (CAS 46868-19-3) show no significant binding at concentrations up to 10 µM, highlighting the essential role of the N-benzyl substituent for RORγ engagement [1]. This is a direct head-to-head comparison within the same assay platform, establishing the 4-benzyl derivative as the only benzoxazocine in this set with confirmed RORγ binding activity.
| Evidence Dimension | RORγ LBD Competitive Binding (IC50 or % displacement) |
|---|---|
| Target Compound Data | Confirmed binding activity; exact IC50 values for individual compounds are not publicly disclosed in the patent, but the 4-benzyl scaffold is explicitly claimed as an active core within Formula (I) modulators [1]. |
| Comparator Or Baseline | Nefopam (5-methyl-1-phenyl-3,4,5,6-tetrahydro-1H-benzo[f][1,4]oxazocine) and N-Desmethyl Nefopam (1-phenyl-3,4,5,6-tetrahydro-1H-benzo[f][1,4]oxazocine): No significant RORγ binding at 10 µM [1]. |
| Quantified Difference | Qualitative differentiation: Active vs. Inactive at 10 µM. The 4-benzyl motif is required for RORγ interaction; simple N-methyl or N-H analogs are inactive. |
| Conditions | TR-FRET assay, RORγ-LBD, fluorescent coactivator peptide probe, compound concentration up to 10 µM [1]. |
Why This Matters
For procurement in RORγ-focused drug discovery programs, only the N-benzyl benzoxazocine provides a validated starting point for hit-to-lead optimization; nefopam-class compounds are irrelevant for this target.
- [1] Albers, M., Hoffmann, T., Kinzel, O., et al. Novel compounds for modulation of orphan nuclear receptor RAR-related orphan receptor-gamma (ROR gamma, NR1F3) activity and for the treatment of chronic inflammatory and autoimmune disease. European Patent EP2368886A1, 2011. See Formula (I) and biological assay descriptions. View Source
